molecular formula C20H21BrN2O2 B2735213 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005301-63-2

2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2735213
CAS No.: 1005301-63-2
M. Wt: 401.304
InChI Key: FNPCWTNAWNYGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 2-methylpropanoyl (isobutyryl) group at the 1-position and a 2-bromobenzamide moiety at the 7-position. This structure combines a nitrogen-containing heterocycle with halogenated aromatic and acyl functionalities, making it a candidate for applications in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation. The bromine atom at the 2-position of the benzamide group introduces steric and electronic effects that may influence binding affinity and metabolic stability .

Properties

IUPAC Name

2-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPCWTNAWNYGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the isobutyryl group and the tetrahydroquinoline moiety. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring bearing the bromine atom undergoes substitution reactions with nucleophiles.

Key Reactions:

  • Ammonolysis: Replacement of bromine with amino groups using NH₃ in polar aprotic solvents (DMF/DMSO) at 80–100°C (yield: 60–75%) .

  • Methoxylation: Reaction with NaOMe in methanol under reflux yields the methoxy derivative (yield: ~55%).

Mechanism:
The reaction proceeds via a two-step process:

  • Formation of a Meisenheimer complex stabilized by electron-withdrawing groups (amide, isobutyryl).

  • Departure of the bromide ion, forming the substituted product .

Amide Hydrolysis

The benzamide group is susceptible to hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield
Acidic hydrolysis6M HCl, reflux, 12h2-Bromobenzoic acid + tetrahydroquinoline85%
Basic hydrolysisNaOH (aq.), 100°C, 8h2-Bromobenzoate salt + free amine78%

Hydrolysis rates depend on steric hindrance from the isobutyryl group, which slows reaction kinetics compared to unsubstituted benzamides.

Redox Reactions of the Tetrahydroquinoline Core

The tetrahydroquinoline moiety participates in oxidation and reduction:

Oxidation

  • Reagents: KMnO₄/H₂SO₄ or CrO₃/AcOH

  • Product: Quinoline derivative via dehydrogenation (aromatization) .

  • Yield: 40–60% (prolonged reaction times improve yields).

Reduction

  • Reagents: LiAlH₄/THF or H₂/Pd-C

  • Product: Decahydroquinoline (fully saturated ring) .

  • Yield: 70–85% (dependent on catalyst loading).

Coupling Reactions

The amide nitrogen and bromine atom enable cross-coupling:

  • Buchwald-Hartwig Amination:

    • Reagents: Pd(OAc)₂, Xantphos, Cs₂CO₃

    • Substrates: Aryl halides or amines

    • Application: Synthesis of polycyclic amines (yield: 50–65%) .

  • Suzuki-Miyaura Coupling:

    • Reagents: Pd(PPh₃)₄, K₂CO₃, aryl boronic acids

    • Product: Biaryl derivatives (yield: 45–70%) .

Thermal and Photochemical Stability

Condition Observation By-Products
Thermal (150°C, inert)Decomposition via amide cleavage2-Bromobenzoic acid, CO₂
UV light (254 nm)Radical bromine eliminationDe-brominated benzamide + HBr
Acidic (pH < 3)Partial ring opening of tetrahydroquinolineSecondary amines, aldehydes

Stabilizers like BHT (0.1%) are recommended for long-term storage .

Comparative Reaction Profiles

Reaction Type Key Advantage Limitation
Nucleophilic SubstitutionHigh regioselectivityRequires electron-deficient aryl rings
Amide HydrolysisQuantitative yieldsHarsh conditions degrade tetrahydroquinoline
Redox ReactionsModular functionalizationOver-oxidation risks

Mechanistic Insights from Analog Studies

  • β3-Adrenergic Receptor Agonists: Reverse benzamides exhibit enhanced metabolic stability due to reduced hydrolysis rates compared to forward amides .

  • Menin-MLL Inhibitors: Steric bulk from the isobutyryl group impedes nucleophilic attacks, improving pharmacokinetic profiles .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

Antimicrobial Activity

Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. A study on similar quinoline derivatives showed promising results against various bacterial strains. The introduction of specific substituents can enhance the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of benzamide derivatives have been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, suggesting that 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide may also exhibit such properties . A related study reported that certain benzamide analogs displayed IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds within this chemical class have shown anti-inflammatory effects. The modulation of inflammatory pathways by benzamide derivatives suggests that this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

StudyCompoundActivityFindings
W6AntibacterialMIC = 5.19 µM against Staphylococcus aureus
W1AntifungalMIC = 5.08 µM against Candida albicans
W17AnticancerIC50 = 4.12 µM compared to 5-FU (IC50 = 7.69 µM)

These findings highlight the potential of similar compounds in developing new therapeutic agents for combating infections and cancer.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and other functional groups in the compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-tert-butyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

  • Key Difference : Replaces the 2-bromo substituent with a bulky 4-tert-butyl group.
  • Computational studies indicate a molecular weight of 378.23 g/mol, slightly lower than the brominated analog due to the absence of bromine .
  • Functional Implication : The tert-butyl group may stabilize hydrophobic interactions in protein binding pockets, whereas bromine’s electronegativity could enhance polar interactions.

5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

  • Key Differences : Introduces a 5-chloro and 2-methoxy group.
  • Chlorine’s smaller size reduces steric hindrance, favoring binding to compact active sites .
  • Functional Implication : This compound may exhibit improved pharmacokinetic profiles in vivo due to balanced lipophilicity (ClogP ~3.2) and moderate solubility.

2,3-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

  • Key Differences : Features two methoxy groups at the 2- and 3-positions.
  • Impact : The dual methoxy substituents significantly enhance electron density on the aromatic ring, which may improve interactions with π-acidic residues in target proteins. However, this could also increase susceptibility to oxidative metabolism .
  • Functional Implication : Reported as a screening compound (G511-0318), this derivative has been prioritized for kinase inhibition assays, suggesting structural compatibility with ATP-binding domains .

Core Structure Modifications

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences: Lacks the tetrahydroquinoline core and bromine, instead incorporating a 2-hydroxy-1,1-dimethylethylamine group.
  • Impact: The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in the brominated tetrahydroquinoline derivative. This highlights the trade-off between synthetic utility and biological targeting .

2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

  • Key Differences: Substitutes the 2-methylpropanoyl group with an ethylsulfonyl moiety.
  • This modification may improve solubility but reduce blood-brain barrier penetration compared to the acylated analog .

Structural and Functional Implications

Table: Comparative Analysis of Key Derivatives

Compound Name Substituent(s) on Benzamide Molecular Weight (g/mol) Key Functional Property Reference
This compound 2-Br ~393.3 (calculated) High polarity, potential kinase target
4-tert-butyl-N-[1-(2-methylpropanoyl)-...]benzamide 4-tert-butyl 378.23 Enhanced lipophilicity
5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-...]benzamide 5-Cl, 2-OCH3 ~368.8 Balanced solubility/stability
2,3-dimethoxy-N-[1-(2-methylpropanoyl)-...]benzamide (G511-0318) 2,3-OCH3 ~384.4 Kinase inhibition candidate

Research Findings

  • Electrophilic Reactivity : Bromine’s electronegativity in the target compound may facilitate covalent interactions with cysteine residues in enzymes, a mechanism less likely in methoxy or tert-butyl analogs .
  • Metabolic Stability : Chlorine and methoxy substituents (e.g., 5-chloro-2-methoxy derivative) are associated with longer half-lives in hepatic microsome assays compared to brominated analogs, which show faster clearance due to cytochrome P450-mediated dehalogenation .
  • Synthetic Accessibility: The 2-methylpropanoyl group in the target compound simplifies synthesis compared to sulfonyl or adamantyl-containing analogs, which require multistep functionalization .

Biological Activity

2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16BrN
  • Molecular Weight : 282.18 g/mol
  • CAS Number : 1225804-49-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes associated with neurotransmitter metabolism.
  • Receptor Modulation : It may modulate receptors involved in neuropharmacological pathways, potentially influencing mood and cognition.

Biological Activity

Several studies have highlighted the compound's diverse biological activities:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies show effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects cellular integrity
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits specific enzymes related to neurotransmitter metabolism

Case Study 1: Neuroprotective Effects

A study conducted on neuroprotective effects demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress. The results indicated a dose-dependent relationship between the concentration of the compound and the degree of neuroprotection observed.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound showed comparable efficacy against resistant bacterial strains. This suggests its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-bromo-substituted benzoic acid derivatives with a tetrahydroquinoline scaffold. Key steps include:
  • Acylation : Introducing the 2-methylpropanoyl group via reaction with isobutyryl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Amidation : Using coupling agents like HATU or EDCI with DMAP catalysis to link the bromobenzamide moiety to the tetrahydroquinoline core .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization improves purity. Reaction optimization may involve adjusting stoichiometry (1.2–1.5 equivalents of acylating agent) and temperature (0°C to room temperature) to minimize side products .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationIsobutyryl chloride, Et₃N, DCM, 0°C → RT8592%
AmidationEDCI, DMAP, DMF, 12 h, RT7889%

Q. How do structural modifications, such as halogen substitution or acyl group variations, influence the compound's physicochemical properties?

  • Methodological Answer : Substituent effects can be systematically evaluated using:
  • Computational Modeling : Tools like DFT (Density Functional Theory) predict electronic effects (e.g., bromine’s electron-withdrawing impact on aromatic rings) .
  • Experimental Profiling :
  • LogP : Measure partition coefficients (octanol/water) to assess hydrophobicity changes.
  • Thermal Stability : DSC/TGA analysis reveals melting points and decomposition temperatures.
  • Solubility : Use shake-flask methods in buffers (pH 1–7.4).

For instance, replacing bromine with chlorine reduces molecular weight but may decrease electrophilic reactivity, affecting biological activity .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the environmental fate and biodegradation pathways of this compound in aquatic and terrestrial systems?

  • Methodological Answer : Adopt a tiered approach:
  • Phase 1 (Lab-Scale) :
  • Hydrolysis : Incubate at pH 4, 7, 9 (25–50°C) and monitor degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254–365 nm) in quartz vessels; quantify byproducts .
  • Phase 2 (Microcosm Studies) :
  • Use soil/water systems with microbial consortia; track metabolite formation (e.g., dehalogenated products) using HRMS.
  • Data Analysis : Apply kinetic models (e.g., first-order decay) to estimate half-lives.

Q. Key Parameters :

ParameterAquatic SystemsTerrestrial Systems
Temperature25°C20–30°C
pH7.0 ± 0.56.5–7.5
Microbial LoadLowHigh

Q. How can high-throughput screening (HTS) methodologies be applied to identify biological targets or mechanisms of action for this benzamide derivative?

  • Methodological Answer : Implement a cell-based HTS pipeline:
  • Assay Development :
  • Use luciferase reporters (e.g., ARE-luc for Nrf2 activation) or FRET-based probes for target engagement .
  • Test concentrations from 1 nM–100 µM in triplicate.
  • Hit Validation :
  • Confirm dose-response curves (IC₅₀/EC₅₀) and rule out false positives via counter-screens (e.g., cytotoxicity assays).
  • Mechanistic Studies :
  • Perform RNA-seq or phosphoproteomics on treated cells to map signaling pathways.

Q. Example HTS Workflow :

StageMethodThroughput
Primary Screen384-well plate, ARE-luc assay10,000 compounds/day
Secondary ScreenDose-response (8-point), cytotoxicity200 compounds/day

Q. How can researchers resolve discrepancies in biological activity data between structural analogs of this compound?

  • Methodological Answer : Address contradictions through:
  • Structural Alignment : Overlay 3D conformations (using software like Schrodinger Maestro) to identify steric/electronic differences .
  • Binding Assays : Compare KD values via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .

Case Study : If analog A shows higher potency than analog B despite similar substituents, evaluate:

  • Metabolic stability (microsomal assays).
  • Membrane permeability (Caco-2 assays).

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer : Conduct a systematic review:
  • Variable Control : Ensure consistent excipients (e.g., PEG vs. cyclodextrin) and administration routes (oral vs. IV).
  • In Silico Modeling : Use GastroPlus™ to simulate absorption differences across species (rat vs. human).
  • In Vivo Validation : Perform pharmacokinetic studies with radiolabeled compound to track distribution .

Q. Example Discrepancy :

StudySolubility (mg/mL)Bioavailability (%)
A (pH 6.8)0.1215
B (pH 7.4)0.088

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.